molecular formula C32H34 B14241522 4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene CAS No. 220921-93-7

4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene

Cat. No.: B14241522
CAS No.: 220921-93-7
M. Wt: 418.6 g/mol
InChI Key: OJNREJGTVQZRAO-UHFFFAOYSA-N
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Description

4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene is an organic compound with a complex structure characterized by the presence of ethynyl groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl groups to ethyl groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Materials Science: It is employed in the fabrication of molecular crystals and thin films for studying charge transport properties.

    Biological Studies:

Mechanism of Action

The mechanism of action of 4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene involves its interaction with molecular targets through π-π stacking and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices. The pathways involved include charge transport and energy transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the study of charge transport in organic semiconductors and the development of advanced materials for electronic applications .

Properties

CAS No.

220921-93-7

Molecular Formula

C32H34

Molecular Weight

418.6 g/mol

IUPAC Name

4-[2-(4-hexylphenyl)ethynyl]-2-methyl-1-[2-(4-propylphenyl)ethynyl]benzene

InChI

InChI=1S/C32H34/c1-4-6-7-8-10-28-13-17-29(18-14-28)19-20-31-22-24-32(26(3)25-31)23-21-30-15-11-27(9-5-2)12-16-30/h11-18,22,24-25H,4-10H2,1-3H3

InChI Key

OJNREJGTVQZRAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCC)C

Origin of Product

United States

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